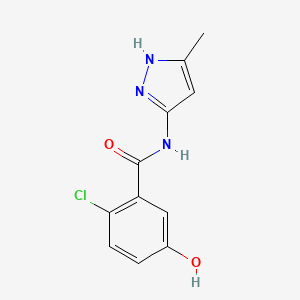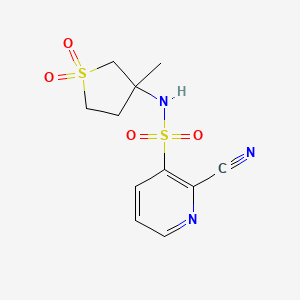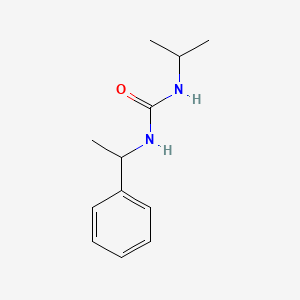![molecular formula C11H23NO2 B6633813 3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol](/img/structure/B6633813.png)
3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol, commonly known as TMA-15, is a chemical compound that belongs to the family of phenylethylamines. It is a psychoactive substance that has gained popularity in the research community due to its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of TMA-15 is not fully understood. However, it is believed to act as a selective serotonin releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA). It increases the levels of serotonin, norepinephrine, and dopamine in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
TMA-15 has been shown to produce various biochemical and physiological effects in the body. It has been found to increase heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, empathy, and energy. TMA-15 has also been shown to produce changes in perception, cognition, and mood.
Advantages and Limitations for Lab Experiments
TMA-15 has several advantages and limitations for lab experiments. Its advantages include its potential applications in various fields of scientific research, and its ability to produce psychoactive effects. However, its limitations include its potential for abuse and the lack of knowledge regarding its long-term effects.
Future Directions
For research include exploring its potential applications in the treatment of psychiatric disorders, studying its long-term effects, and understanding its mechanism of action and potential for abuse.
Synthesis Methods
The synthesis method of TMA-15 involves the reaction of 3,4-methylenedioxyphenylacetone with 2,4,4-trimethylcyclopentylamine, followed by reduction with sodium borohydride. The final product obtained is TMA-15, which is a white crystalline powder.
Scientific Research Applications
TMA-15 has been widely used in scientific research due to its potential applications in various fields. It has been used in studies related to drug abuse, neuropharmacology, and behavioral pharmacology. TMA-15 has also been used in studies related to the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
3-[(2,4,4-trimethylcyclopentyl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-8-4-11(2,3)5-10(8)12-6-9(14)7-13/h8-10,12-14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGHDYVKKPEYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1NCC(CO)O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)
![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)






![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)


